2-(3,3-Diphenylpropylamino)acetamide

Description

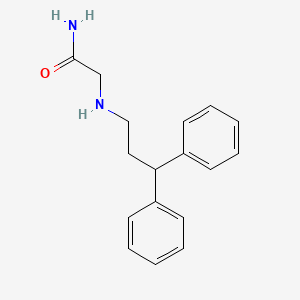

Structure

3D Structure

Properties

IUPAC Name |

2-(3,3-diphenylpropylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGXICRJQZKUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587876 | |

| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76991-05-4 | |

| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3,3 Diphenylpropylamino Acetamide

Established Synthetic Pathways for Acetamide (B32628) Derivatives with Related Structural Motifs

The formation of the acetamide moiety is a cornerstone of organic synthesis. Several reliable methods exist for creating N-substituted acetamides, which could be applied to the synthesis of the target molecule by coupling a suitable amine with a two-carbon acyl unit.

Amide bonds are frequently synthesized by activating a carboxylic acid, which facilitates nucleophilic attack by an amine. nih.gov A variety of coupling reagents have been developed for this purpose. nih.gov One common method involves the use of N,N'-Carbonyldiimidazole (CDI). nih.govnbinno.com In this process, the carboxylic acid reacts with CDI to form a highly reactive N-acylimidazole intermediate. nbinno.com This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide, releasing imidazole (B134444) and carbon dioxide as byproducts. nbinno.com The reaction is often catalyzed by 4-dimethylaminopyridine (B28879) (DMAP) and proceeds under mild conditions, making it suitable for sensitive substrates. nih.govnih.gov

The general mechanism involves:

Activation: The carboxylic acid attacks CDI, displacing one imidazole group to form a reactive acylimidazole.

Coupling: The amine's nucleophilic nitrogen atom attacks the carbonyl carbon of the acylimidazole, forming a tetrahedral intermediate.

Product Formation: The intermediate collapses, eliminating the imidazole leaving group to yield the final amide product. youtube.com

Other widely used coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives such as 1-Hydroxybenzotriazole (HOBt), which help to suppress side reactions and improve yields. nih.gov

An alternative strategy involves a nucleophilic substitution reaction where an amine displaces a halide from a haloacetamide intermediate, such as 2-chloroacetamide. tandfonline.comresearchgate.net This method is effective for synthesizing N-substituted glycinamides. The reaction typically proceeds by nucleophilic attack of the primary or secondary amine on the electrophilic carbon atom bearing the halogen.

For instance, the synthesis of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives is achieved through the nucleophilic substitution reaction of 2-chloro-N-(benzothiazole-2-yl)acetamides with appropriate tetrazole-5-thiols in the presence of a base like potassium carbonate. tandfonline.com Similarly, reacting an isothiouronium salt with a haloacetamide (e.g., chloroacetamide) in the presence of a strong base is another application of this principle. google.com This approach is advantageous as it directly installs the acetamide functionality onto the amine.

The Schotten-Baumann reaction provides a robust method for acylating amines. testbook.comiitk.ac.in Classically, it involves the reaction of an amine with an acyl chloride in a two-phase solvent system with an aqueous base to neutralize the hydrogen chloride byproduct. wikipedia.orglscollege.ac.in

To synthesize an N-substituted acetamide using this principle, one would first prepare chloroacetyl chloride from chloroacetic acid. The subsequent reaction of chloroacetyl chloride with the desired amine (in this case, 3,3-diphenylpropylamine) under Schotten-Baumann conditions would yield the corresponding chloroacetamide derivative. A final step, such as amination with ammonia (B1221849), would be required to convert the chloro group to the primary amide of the final target molecule. An example of a similar initial step is the synthesis of 2-chloro-N, N-diphenylacetamide by reacting diphenylamine (B1679370) with chloroacetyl chloride. nih.gov

The reaction is named after German chemists Carl Schotten and Eugen Baumann, who first described it in 1883. testbook.comwikipedia.org The biphasic conditions are key, as the base in the aqueous phase neutralizes the generated HCl, preventing it from protonating the unreacted amine and rendering it non-nucleophilic. wikipedia.org

Ester aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. chemistrysteps.com This reaction is typically driven by heating the ester with ammonia, a primary amine, or a secondary amine. masterorganicchemistry.com The mechanism involves nucleophilic acyl substitution, where the amine attacks the ester's carbonyl carbon. chemistrysteps.com

While feasible, this method is often less efficient than using more reactive acylating agents like acyl chlorides because the alkoxy group of the ester is a poorer leaving group compared to a halide. chemistrysteps.com Consequently, the reaction often requires higher temperatures or the use of catalysts. researchgate.net However, biocatalytic approaches using enzymes like lipase (B570770) have been developed to facilitate the aminolysis of esters and even carboxylic acids under milder conditions. researchgate.netacs.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carboxylic Acid Activation | Carboxylic Acid, Amine, Coupling Agent (e.g., CDI, EDC), Catalyst (e.g., DMAP, HOBt) | Mild, room temperature, aprotic solvents | High yields, good functional group tolerance, mild conditions nbinno.com | Cost of coupling reagents, requires stoichiometric activators |

| Haloacetamide Amination | Haloacetamide (e.g., 2-chloroacetamide), Amine, Base (e.g., K₂CO₃) | Protic or aprotic solvents, often requires heating | Direct C-N bond formation, readily available starting materials google.com | Potential for over-alkylation, requires a pre-formed haloacetamide |

| Schotten-Baumann Reaction | Acyl Chloride, Amine, Aqueous Base (e.g., NaOH) | Biphasic (water/organic solvent) system wikipedia.org | Robust, high-yielding, neutralizes acid byproduct effectively testbook.com | Requires preparation of reactive acyl chloride, harsh basic conditions |

| Ester Aminolysis | Ester, Amine | High temperatures, neat or with solvent | Atom economical, simple reagents | Often requires harsh conditions (heat), slow reaction rates, equilibrium considerations chemistrysteps.com |

Strategies for the Construction of the 3,3-Diphenylpropylamine (B135516) Moiety

The 3,3-diphenylpropylamine core is a crucial precursor for the synthesis of the target compound. guidechem.com Various synthetic routes have been developed to construct this moiety.

One patented method begins with cinnamonitrile (B126248) and benzene (B151609). google.com The key steps are:

Friedel-Crafts Alkylation: Cinnamonitrile reacts with benzene in a Friedel-Crafts alkylation to produce 3,3-diphenylpropionitrile.

Catalytic Hydrogenation: The resulting nitrile is then reduced, typically via catalytic hydrogenation, to convert the nitrile group (-CN) into a primary amine group (-CH₂NH₂), yielding 3,3-diphenylpropylamine. google.com

Another approach involves a multi-step synthesis starting from different precursors, which can be tailored to introduce various substituents on the phenyl rings if needed. google.com The synthesis of related N-alkylated derivatives, such as N-methyl-3,3-diphenylpropylamine, can be achieved by reacting 3,3-diphenylpropylamine with an aldehyde to form a Schiff base, followed by methylation and hydrolysis. google.com This highlights the versatility of the primary amine as a synthetic intermediate.

Advanced Synthetic Approaches and Chemo-Selective Transformations Relevant to the Core Structure

Modern organic synthesis offers advanced methodologies that could provide more efficient or selective routes to compounds like 2-(3,3-diphenylpropylamino)acetamide. Chemo-selective transformations are particularly valuable when dealing with molecules possessing multiple functional groups.

For instance, direct C-H amination reactions are an emerging area that could, in principle, simplify synthetic routes. Photochemical methods have been developed for the regioselective C(sp³)–H amination of amides using N-haloimides. nih.gov Such a strategy could potentially be applied to a precursor molecule, allowing for the direct installation of a nitrogen-containing group at a specific position without the need for pre-functionalization. These reactions often proceed under mild, metal-free conditions, using visible light to initiate the transformation. nih.gov While direct application to this specific target is speculative, these advanced methods represent the forefront of synthetic chemistry and offer potential future pathways. adelaide.edu.au

Another area of advancement is in reductive amination, which is a powerful tool for forming C-N bonds. youtube.com This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. While not directly applicable to the final amide bond formation, it is a cornerstone for synthesizing complex amines like the 3,3-diphenylpropylamine precursor from a corresponding ketone.

Derivatization Strategies for Structural Diversification of this compound Analogs

The structural framework of this compound presents multiple sites for chemical modification, enabling the systematic exploration of its structure-activity relationships (SAR). Derivatization strategies are pivotal in medicinal chemistry for optimizing a lead compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, these strategies can be broadly categorized into three main areas: substitution on the aromatic diphenyl moieties, modification of the core amino and acetamide linkages, and bioisosteric replacement of key structural fragments.

The two phenyl rings on the propyl scaffold are primary targets for derivatization to probe their role in molecular interactions. The introduction of various substituents can alter the electronic, steric, and lipophilic properties of the molecule, which in turn can significantly influence its biological activity.

Detailed research on related scaffolds, such as 2-aryl-2-(pyridin-2-yl)acetamides, has demonstrated that the nature and position of substituents on the aromatic ring are critical for activity. nih.gov For instance, studies on similar structures have shown that unsubstituted phenyl groups or those with ortho- and meta-substituents often exhibit the highest activity. nih.gov Applying this rationale to this compound, medicinal chemists can synthesize a library of analogs with systematic variations on one or both phenyl rings.

Common modifications include the introduction of:

Electron-donating groups (EDGs): Such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, which can enhance activity through favorable electronic or steric interactions.

Electron-withdrawing groups (EWGs): Including halogens (-F, -Cl), trifluoromethyl (-CF₃), or cyano (-CN) groups. These can modulate the pKa of the molecule and introduce new interaction points, such as halogen bonds.

Polar groups: Groups like primary carboxamides or methylsulfones can be introduced to improve solubility or create specific hydrogen bonding interactions with biological targets. mdpi.com

The strategic placement of these substituents (ortho, meta, para) allows for a fine-tuned exploration of the binding pocket of a target receptor or enzyme. The table below outlines a representative set of potential modifications to the aromatic rings for SAR exploration.

| Substitution Position | Substituent (R) | Rationale for Introduction | Potential Effect on Activity |

| para (4-position) | -F | Modulate electronics, potential for halogen bonding | Potency enhancement or reduction |

| meta (3-position) | -CF₃ | Strong electron-withdrawing, increase lipophilicity | Alter binding affinity and metabolic stability |

| ortho (2-position) | -CH₃ | Steric influence, increase lipophilicity | Probe steric tolerance of binding site |

| para (4-position) | -CN | Polar, hydrogen bond acceptor | Improve polarity and specific interactions |

| para (4-position) | -SO₂CH₃ | Polar, hydrogen bond acceptor | Enhance solubility and binding |

This table is illustrative and based on common strategies in medicinal chemistry.

Amino Group Modifications: The secondary amine in the 2-(3,3-diphenylpropylamino) core is a key site for derivatization.

N-Alkylation: Introducing small alkyl groups (e.g., N-methyl) can alter the amine's basicity and steric profile.

N-Acylation: The reaction of the amine with various acylating agents can introduce different functionalities, potentially altering the compound's interaction with biological targets.

Acetamide Group Modifications: The primary acetamide group is a versatile handle for structural diversification.

N-Substitution: Replacing the amide N-H protons with alkyl or aryl groups can modulate the hydrogen bond donor capacity and lipophilicity. Studies on other scaffolds, such as pyrazolopyrimidines, have shown that N-substitutions on a pendant acetamide group can significantly impact binding affinity. For example, substituting with straight-chain alkyl groups of up to five carbons or a phenyl-ethyl pattern was found to be favorable, while bulky groups like t-butyl were detrimental to affinity. nih.gov

Amide Bond Homologation: The insertion of additional methylene (B1212753) units between the nitrogen and the carbonyl group can alter the spatial relationship between key pharmacophoric features.

The following table summarizes potential modifications to these core linkages.

| Linkage | Modification Type | Specific Example | Purpose |

| Amino | N-Methylation | -NH- becomes -N(CH₃)- | Assess impact of basicity and steric bulk |

| Amino | N-Acetylation | -NH- becomes -N(COCH₃)- | Neutralize basicity, introduce H-bond acceptor |

| Acetamide | N,N-Diethylation | -CONH₂ becomes -CON(CH₂CH₃)₂ | Remove H-bond donor, increase lipophilicity |

| Acetamide | N-Benzylation | -CONH₂ becomes -CONH(CH₂Ph) | Introduce bulky aromatic group, alter lipophilicity |

This table provides hypothetical examples of derivatization strategies.

Bioisosteric replacement is a fundamental strategy in drug design that involves substituting one part of a molecule with another fragment that possesses similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other properties. nih.govresearchgate.netresearchgate.net This approach can be applied to various substructures within the this compound scaffold.

Aromatic Moiety Replacement: One or both of the phenyl rings could be replaced by other cyclic systems. This is a form of scaffold hopping used to explore novel chemical space and improve properties like metabolic stability or patentability. nih.gov

Heteroaromatic rings: Replacing a phenyl ring with pyridine, thiophene (B33073), or furan (B31954) can introduce heteroatoms that may act as hydrogen bond acceptors or alter the electronic distribution.

Fused rings: Isosteres such as naphthalene (B1677914) or benzothiazole (B30560) could be used to extend the aromatic system and probe for additional binding interactions. researchgate.net

Acetamide Group Replacement: The terminal acetamide group is a common pharmacophoric feature that can be replaced by a number of its known bioisosteres to modulate acidity, stability, and hydrogen bonding patterns.

Sulfonamides: A sulfonamide (-SO₂NH₂) can act as a hydrogen-bonding mimic of the amide.

Tetrazoles: The acidic tetrazole ring is a well-established non-classical bioisostere of a carboxylic acid, and can also serve as a replacement for the amide group, offering a different spatial and electronic profile. researchgate.net

Reverse Amides: Reversing the orientation of the amide bond to give -NHCO- can fundamentally change the geometry and hydrogen bonding vectors of the side chain.

The table below lists potential bioisosteric replacements for different parts of the parent scaffold.

| Original Fragment | Potential Bioisostere | Rationale |

| Phenyl Ring | Pyridyl Ring | Introduce H-bond acceptor, alter electronics |

| Phenyl Ring | Thienyl Ring | Modify size and electronic character |

| Diphenylmethane | Fluorene | Create a more rigid, planar scaffold |

| Acetamide (-CH₂CONH₂) | Sulfonamide (-CH₂SO₂NH₂) | Mimic H-bond properties, alter chemical stability |

| Acetamide (-CH₂CONH₂) | 1H-tetrazole | Introduce an acidic mimic with different geometry |

This table illustrates the application of bioisosterism, a key concept in medicinal chemistry. researchgate.net

Computational and Theoretical Studies on 2 3,3 Diphenylpropylamino Acetamide and Its Analogs

Molecular Docking Investigations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding how drugs like 2-(3,3-Diphenylpropylamino)acetamide and its analogs interact with their biological targets, primarily the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET).

Analysis of Binding Poses and Interaction Networks within Active Sites

Docking studies reveal that the binding of Milnacipran (B1663801) and its analogs to monoamine transporters is a highly specific process, driven by a network of molecular interactions. These compounds position themselves within the active sites of SERT and NET, forming stable complexes. The diphenylpropylamino moiety is crucial for establishing hydrophobic interactions with nonpolar residues in the binding pocket, while the acetamide (B32628) group can participate in hydrogen bonding.

For instance, docking simulations of various 4-benzylpiperidine (B145979) carboxamides, which are structurally related to this class of compounds, into the human serotonin transporter (hSERT) have shown that the orientation and interactions can predict the inhibitory activity of the compound. The precise geometry of the ligand within the binding site, including the spatial arrangement of its phenyl rings and amide group, dictates the strength and nature of these interactions, ultimately influencing the compound's potency as a reuptake inhibitor.

Identification of Key Amino Acid Residues for Ligand Recognition

Through molecular docking, specific amino acid residues within the transporter proteins have been identified as critical for recognizing and binding ligands like Milnacipran and its analogs. These key residues form the foundation of the ligand-receptor interaction network.

In studies involving the serotonin transporter, residues such as Tyr95 have been implicated in the recognition of various ligands. Site-directed mutagenesis and chimera studies, which involve swapping portions of different transporter proteins, have confirmed the importance of specific transmembrane domains in ligand binding. For example, the substitution of a single amino acid can significantly alter the binding affinity and selectivity of a compound, highlighting the precise nature of these interactions. Computational models consistently show that hydrogen bonds and hydrophobic interactions with specific residues are fundamental to the inhibitory activity of these compounds on both SERT and NET. nih.gov

| Transporter | Key Interacting Residues (Predicted) | Type of Interaction | Significance |

|---|---|---|---|

| Serotonin Transporter (SERT) | Tyr95, Asp98, Ser438 | Hydrogen Bonding, Pi-Pi Stacking | Crucial for substrate and inhibitor binding at the central S1 site. preprints.org |

| Norepinephrine Transporter (NET) | Phe317, Val148 | Hydrophobic Interactions | Contributes to the binding affinity of various NET inhibitors. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. These simulations are essential for assessing the stability of the binding pose and understanding the intricate dance of interactions that occur in a more realistic, solvated environment.

Assessment of Ligand-Receptor Complex Behavior Over Time

MD simulations of ligands bound to SERT and NET have been used to evaluate the stability of the predicted binding poses. By calculating metrics such as the root-mean-square deviation (RMSD) of the protein's alpha-carbons, researchers can determine if the complex remains stable throughout the simulation. preprints.org For many potent inhibitors, the simulations show that the ligand remains securely lodged in the binding pocket, with minimal fluctuations, indicating a stable and favorable interaction. These simulations have shown that systems involving SERT and various ligands, such as escitalopram, tend to stabilize after approximately 30 nanoseconds. preprints.orgresearchgate.net This stability is a key indicator of a strong and lasting inhibitory effect.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. These models are powerful tools for predicting the potency of new, unsynthesized compounds and for understanding the structural features that are most important for activity.

For Milnacipran and its analogs, QSAR studies have been successfully employed to develop models that can predict their inhibitory potency against SERT and NET. mdpi.comscispace.com These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various aspects of their chemical structure.

A typical QSAR study involves:

Data Set Collection: Gathering a series of related compounds with measured biological activity (e.g., IC50 values for transporter inhibition). nih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties.

Model Development: Employing statistical methods, like genetic function algorithms, to select the most relevant descriptors and build a predictive equation. scispace.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

These models have demonstrated that properties such as molecular weight, polar surface area, and specific quantum chemical descriptors are key determinants of the inhibitory activity of these compounds. mdpi.comscispace.com The insights gained from QSAR models are invaluable for the rational design of new analogs with improved potency and selectivity. frontiersin.org

| Descriptor Type | Example Descriptor | Relevance to Activity |

|---|---|---|

| Electronic | Dipole Moment | Influences electrostatic interactions with the receptor. |

| Steric | Molecular Weight | Relates to the size and fit of the molecule in the binding pocket. |

| Topological | Wiener Index | Describes molecular branching and overall shape. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

Development of Predictive Models for Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design. acs.org These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For anticonvulsant agents, including analogs of this compound, QSAR studies have been instrumental in identifying key structural features that govern efficacy.

Researchers have successfully developed rigorously validated QSAR models for diverse functionalized amino acids with anticonvulsant activity. acs.org These models often employ various molecular descriptors, such as molecular connectivity indices and atom pair descriptors, which are derived from the two-dimensional molecular topology. acs.org Methods like simulated annealing partial least squares (SA-PLS) and k nearest neighbor (kNN) have been used to generate QSAR models with high internal accuracy, achieving leave-one-out cross-validated R² (q²) values between 0.6 and 0.8. acs.org The statistical significance of these models is confirmed when the q² values for the actual dataset are considerably higher than those for datasets with randomly shuffled activity values. acs.org

A crucial aspect of developing robust QSAR models is their external validation, which assesses their ability to predict the activity of new, untested compounds. Successful models have demonstrated high predictive power for external test sets, with R² values often exceeding 0.6. acs.org Such validated models are invaluable for the virtual screening of large compound libraries and for prioritizing the synthesis of novel anticonvulsant agents. acs.org The application of these methodologies to a series of this compound analogs could significantly accelerate the discovery of new lead compounds with enhanced anticonvulsant properties.

Table 1: Predictive QSAR Models for Anticonvulsant Activity of Functionalized Amino Acid Analogs

| Model Type | Variable Selection Method | Key Descriptors Used | Cross-Validated R² (q²) | External R² (Test Set) |

|---|---|---|---|---|

| 2D-QSAR | k Nearest Neighbor (kNN) | Molecular Connectivity Indices | 0.6 - 0.8 | > 0.6 |

| 2D-QSAR | Simulated Annealing PLS | Atom Pair Descriptors | 0.6 - 0.8 | > 0.6 |

| 3D-QSAR | kNN-Molecular Field Analysis | Steric and Electrostatic Fields | Not specified | Not specified |

| MLR | Stepwise Regression | Topological and Constitutional | 0.75 | 0.68 |

| ANN | Feed-forward Network | Geometric and WHIM | 0.85 | Not specified |

Elucidation of Physicochemical Descriptors Influencing Efficacy

The biological activity of a drug molecule is intrinsically linked to its physicochemical properties. Computational studies play a vital role in identifying and quantifying these descriptors and understanding their influence on efficacy. For anticonvulsant compounds, lipophilicity is a critical parameter that governs the ability of a molecule to cross the blood-brain barrier and reach its target in the central nervous system.

Studies on glycinamide (B1583983) derivatives have shown that more lipophilic compounds exhibit better pharmacokinetic and pharmacodynamic properties, leading to enhanced anticonvulsant activity in animal models. nih.gov This suggests that for analogs of this compound, modulating lipophilicity could be a key strategy for optimizing their therapeutic potential.

Other important physicochemical descriptors that are often considered in computational studies of anticonvulsants include:

Molecular Weight: Influences absorption and distribution.

Hydrogen Bond Donors and Acceptors: Affects solubility and binding to target proteins.

Polar Surface Area (PSA): Correlates with membrane permeability.

Molecular Shape and Size: Determines the steric fit with the receptor binding site.

By systematically varying these descriptors in a series of analogs and correlating them with biological activity, researchers can build a comprehensive understanding of the structure-activity relationship and rationally design molecules with improved efficacy. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations provide a detailed understanding of the electronic structure and reactivity of molecules, offering insights that are not accessible through classical molecular mechanics or empirical methods. These calculations are increasingly being used in drug design to characterize lead compounds and to predict their properties and reaction mechanisms.

Analysis of Molecular Orbitals and Electrostatic Potentials

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. chemrxiv.org A smaller gap suggests that the molecule is more reactive and can more readily participate in chemical reactions.

For a molecule like this compound, quantum chemical calculations could be used to determine the distribution of electron density and to identify the regions of the molecule that are most likely to be involved in interactions with a biological target. The electrostatic potential map, which illustrates the charge distribution on the molecular surface, can reveal the sites that are prone to electrophilic or nucleophilic attack, as well as those that are likely to form hydrogen bonds or other non-covalent interactions. chemrxiv.org

Prediction of Spectroscopic Properties and Reaction Mechanisms

Quantum chemical calculations can also be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the structural characterization of newly synthesized compounds. unige.ch Furthermore, these methods can be employed to investigate the mechanisms of chemical reactions, including metabolic transformations of a drug molecule. By calculating the energy barriers for different reaction pathways, it is possible to predict the most likely metabolites of a compound, which is a critical aspect of preclinical drug development. unige.ch

In Silico Screening and Virtual Ligand Design for New Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This approach has become an integral part of the drug discovery process, as it can significantly reduce the time and cost associated with experimental screening. nih.gov

The process of in silico screening typically involves the following steps:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or through homology modeling. nih.gov

Compound Library Preparation: A large database of chemical compounds is prepared for docking. This can include commercially available compounds, natural products, or virtually designed molecules.

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity. nih.gov

Hit Selection and Prioritization: The docked compounds are ranked based on their predicted binding affinity and other criteria, such as drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The top-ranked compounds, or "hits," are then selected for experimental validation. nih.gov

Pharmacological Research Avenues: in Vitro and Preclinical Mechanistic Investigations of 2 3,3 Diphenylpropylamino Acetamide

Enzyme Modulation and Inhibition Studies

Investigation of α-Glucosidase Inhibition: Kinetics and Mode of Action

Derivatives of 2-(3,3-diphenylpropylamino)acetamide have been explored for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.gov The inhibition of this enzyme is a therapeutic strategy for managing postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govresearchgate.net

Kinetic analyses are essential to understand the mechanism by which a compound inhibits an enzyme. researchgate.net Studies on analogous acetamide (B32628) derivatives have revealed different modes of inhibition, including competitive, non-competitive, and mixed-type inhibition. researchgate.netdovepress.com For instance, a non-competitive mode of inhibition suggests that the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding. dovepress.com The inhibition constant, Ki, provides a measure of the inhibitor's potency. researchgate.net

Table 1: α-Glucosidase Inhibition Data for Related Acetamide Derivatives

| Compound | IC50 (µM) | Mode of Inhibition | Reference |

|---|---|---|---|

| 11c | 30.65 | - | nih.gov |

| 12a | 18.25 | - | nih.gov |

| 12d | 20.76 | - | nih.gov |

| 12e | 35.14 | - | nih.gov |

| 12g | 24.24 | - | nih.gov |

| Acarbose (Standard) | 58.8 | - | nih.gov |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

Assessment of Urease Enzyme Inhibition and Associated Mechanisms

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its inhibition is a target for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in various gastrointestinal diseases. nih.gov Urease inhibitors can be classified based on their mechanism of action, such as substrate-like inhibitors or those that interfere with the reaction mechanism. researchgate.net

The inhibitory potential of compounds against urease is often quantified by their IC50 values. nih.gov Mechanistic studies aim to understand how these inhibitors interact with the enzyme's active site, which typically contains nickel ions. nih.govresearchgate.net For example, some inhibitors chelate these metal ions, thereby inactivating the enzyme. bohrium.com

Profiling of Cyclooxygenase-II (COX-II) Selective Inhibition

Cyclooxygenase (COX) enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. jpp.krakow.pl There are two main isoforms, COX-1 and COX-2. stanford.edu While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. jpp.krakow.pl

Selective COX-2 inhibitors were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. stanford.edunih.gov The selectivity of an inhibitor for COX-2 over COX-1 is a key determinant of its therapeutic profile. nih.gov This selectivity is often based on subtle structural differences between the active sites of the two enzymes. jpp.krakow.pl

Exploration of Factor VIIa Inhibition and its Anticoagulant Activity in vitro

Factor VIIa (FVIIa) is a crucial protein in the extrinsic pathway of the blood coagulation cascade. nih.gov Its inhibition can lead to an anticoagulant effect, which is a therapeutic strategy for preventing and treating thromboembolic disorders. In vitro assays are used to assess the ability of a compound to inhibit the activity of FVIIa. nih.gov

The mechanism of inhibition can involve direct binding to the active site of FVIIa or allosteric modulation. The potency of an inhibitor is typically determined by measuring its ability to prolong clotting times or inhibit the enzymatic activity of FVIIa in purified systems. nih.gov

Receptor Binding and Ligand-Receptor Interaction Profiling

Modulatory Actions on N-Methyl-D-Aspartate (NMDA) Receptors (e.g., Uncompetitive Antagonism)

N-Methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors that play a critical role in synaptic plasticity, learning, and memory. patsnap.com However, their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. nih.gov NMDA receptor antagonists are compounds that block the activity of these receptors. wikipedia.org

There are several types of NMDA receptor antagonists, classified by their mechanism of action. patsnap.com Uncompetitive antagonists, such as ketamine and memantine, bind within the ion channel of the receptor, but only when the channel is open after being activated by glutamate and a co-agonist like glycine (B1666218). wikipedia.orgnih.govdroracle.ai This use-dependent mechanism of action can offer a more favorable side-effect profile compared to competitive antagonists. nih.govdroracle.ai

Table 2: Types of NMDA Receptor Antagonists

| Type | Mechanism of Action | Example(s) |

|---|---|---|

| Competitive | Binds to the glutamate binding site. | D-AP5 |

| Uncompetitive (Channel Blocker) | Binds to a site within the open ion channel. | Ketamine, Memantine |

| Non-competitive | Binds to an allosteric site. | - |

| Glycine Antagonist | Binds to the glycine co-agonist site. | DCKA |

Affinity and Selectivity for Dopamine (B1211576) D3 Receptors

An extensive review of published scientific literature did not yield specific data regarding the binding affinity or selectivity of this compound for dopamine D3 receptors. Research has focused on other, often more complex, molecules to achieve high affinity and selectivity for the D3 subtype over the highly homologous D2 receptor. nih.govmdpi.comfrontiersin.org The development of D3 selective ligands is a significant area of research due to the receptor's role in cognition, emotion, and its potential as a therapeutic target for various neurological and psychiatric disorders. nih.govwikipedia.org However, the specific interaction profile of this compound with this receptor has not been characterized in available studies.

Binding Characteristics and Functional Association with Sigma Receptors (σ1 and σ2, e.g., TMEM97)

There is no specific information available in the scientific literature detailing the binding characteristics or functional association of this compound with sigma-1 (σ1) or sigma-2 (σ2) receptors. The σ2 receptor has been identified as the transmembrane protein 97 (TMEM97). mdpi.comnih.govuniprot.org Research into sigma receptor ligands is active, exploring their potential in cancer diagnostics and therapy, but these studies have not included the specific compound this compound. mdpi.comnih.govresearchgate.net

Investigation of AMPA Receptor Subtype Modulation (e.g., TARP γ8-selective effects)

A comprehensive search of scientific and pharmacological literature yielded no studies on the modulatory effects of this compound on any α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes. Investigations into selective modulators of AMPA receptors, particularly those associated with transmembrane AMPA receptor regulatory proteins (TARPs) like TARP γ8, have focused on other distinct chemical scaffolds aimed at treating conditions like epilepsy. nih.govnih.govbiorxiv.orgresearchgate.netbiorxiv.org The potential for this compound to interact with these targets remains uninvestigated.

Ligand Recognition and Functional Impact on Histamine (B1213489) H2 Receptors

Specific data on the ligand recognition, binding, or functional impact of this compound on histamine H2 (H2) receptors are not available in the current body of scientific literature. Research on H2 receptor antagonists has historically led to the development of major drugs for acid-related gastric conditions, but these studies have involved different classes of chemical compounds. nih.govnih.govwikipedia.orgresearchgate.netmdpi.com The interaction profile of this compound with H2 receptors has not been a subject of published research.

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

No specific research data could be located that describes the interaction of this compound with gamma-aminobutyric acid (GABA) receptors. GABA receptors, particularly the GABA-A subtype, are major targets for a wide range of therapeutic agents, including sedatives and anxiolytics, which act as allosteric modulators. nih.govnih.govwikipedia.orgyoutube.comyoutube.com However, the potential for this compound to bind to or modulate these receptors has not been explored in available studies.

Cellular and Subcellular Mechanistic Exploration

Evaluation of Antioxidant Activity (e.g., Radical Scavenging, ROS/NO Production Modulation)

While direct studies on this compound are limited, research on structurally related N-(3,3-diphenylpropyl)acetamide derivatives provides insight into the potential antioxidant activities of this chemical class. A study by Autore et al. (2010) investigated a series of these compounds for their ability to counteract oxidative stress in cellular models. nih.govnih.govresearchgate.net

The antioxidant capacity was evaluated using several in vitro assays. The ability to scavenge radicals was tested using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. nih.govnih.govresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable ABTS radical. The results were expressed as Trolox Equivalent Antioxidant Capacity (T.E.A.C.), which compares the antioxidant potential of the test compound to that of Trolox, a water-soluble vitamin E analog. researchgate.net

Furthermore, the study assessed the compounds' effects on reactive oxygen species (ROS) and nitric oxide (NO) production in a macrophage cell line (J774.A1). nih.govnih.govresearchgate.net Macrophages were stimulated with tert-butyl hydroperoxide (tBOH) to induce ROS production or with lipopolysaccharide (LPS) to stimulate NO production. The ability of the acetamide derivatives to inhibit the generation of these reactive species was then quantified. nih.govnih.govresearchgate.net

The findings from this research indicated that derivatives of N-(3,3-diphenylpropyl)acetamide possess antioxidant properties. Specifically, compounds with hydroxyl and amino groups on the phenylacetamide moiety demonstrated notable activity. For instance, the introduction of a hydroxyl group (compound 40005) or an amino group (compound 40007) resulted in significant radical scavenging activity and a marked reduction in both ROS and NO production in stimulated macrophages. researchgate.net In contrast, the unsubstituted parent compound of the series, N-(3,3-diphenylpropyl)-2-phenylacetamide (40000), showed negligible activity in the ABTS radical scavenging assay and had a lesser effect on NO production compared to the substituted derivatives. researchgate.net

| Compound ID | Substitution (R) on Phenylacetamide | ABTS Radical Scavenging (T.E.A.C. µM) | ROS Production (% Inhibition at 50 µg/mL) | NO Production (% Inhibition at 50 µg/mL) |

|---|---|---|---|---|

| 40000 | H | n.d. | 2.0 ± 0.9 | 15.0 ± 1.5 |

| 40003 | CH₃ | n.d. | 2.0 ± 0.5 | 14.0 ± 1.8 |

| 40004 | OCH₃ | n.d. | 3.0 ± 0.4 | 17.0 ± 1.9 |

| 40005 | OH | 0.8 ± 0.05 | 18.0 ± 1.5 | 30.0 ± 2.0 |

| 40007 | NH₂ | 1.5 ± 0.08 | 25.0 ± 1.8 | 40.0 ± 2.5 |

Investigation of Apoptotic Pathways and Mitochondrial Function Modulation (e.g., MMP, Bax/Bcl-2, Caspase-3)

The intrinsic pathway of apoptosis is a critical area of investigation for novel therapeutic agents. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. The ratio of these proteins is a key determinant of cell fate, influencing mitochondrial membrane potential (MMP) and the subsequent release of pro-apoptotic factors. nih.govnih.gov

Upon receiving an apoptotic stimulus, the balance shifts in favor of pro-apoptotic proteins, leading to the formation of pores in the mitochondrial outer membrane. This event triggers the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. mdpi.comresearchgate.net Caspase-3 is a key executioner caspase, responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell. mdpi.comnih.gov

Research into acetamide derivatives has demonstrated their potential to induce apoptosis through these mitochondrial-mediated pathways. For instance, studies have shown that certain acetamide compounds can upregulate the expression of Bax while downregulating Bcl-2, thereby promoting apoptosis. nih.govresearchgate.net This is often accompanied by an increase in the activity of caspase-3, confirming the engagement of the caspase cascade. nih.gov The modulation of these apoptotic regulators highlights a promising avenue for the therapeutic application of compounds like this compound.

Table 1: Key Proteins in Apoptotic Pathways

| Protein Family | Pro-Apoptotic Members | Anti-Apoptotic Members | Function |

| Bcl-2 Family | Bax, Bak | Bcl-2, Bcl-xL | Regulate mitochondrial membrane permeability. nih.gov |

| Caspases | Caspase-9 (Initiator) | Activate executioner caspases. mdpi.com | |

| Caspase-3 (Executioner) | Cleave cellular substrates to execute apoptosis. mdpi.com |

Neuroprotective Mechanisms in Cellular Models of Ischemia and Hypoxia

Cellular models of ischemia and hypoxia are crucial for elucidating the neuroprotective potential of therapeutic compounds. These in vitro systems replicate the damaging conditions of reduced oxygen and glucose supply that occur during events like stroke. mdpi.commdpi.com The pathophysiology of ischemic cell death is complex, involving excitotoxicity, oxidative stress, and the activation of apoptotic pathways. mdpi.com

Research has shown that certain interventions can confer neuroprotection in these models. For example, ischemic/hypoxic preconditioning, a phenomenon where a mild ischemic episode protects against a more severe one, has been extensively studied. nih.gov The mechanisms underlying this protection are multifaceted and include the activation of hypoxia-inducible factors (HIFs), reduction of reactive oxygen species (ROS), and modulation of inflammatory and apoptotic signaling. nih.gov

Compounds that can mimic these protective effects are of significant interest. For instance, neuroEPO has been shown to reduce neuronal death in a glutamate-induced excitotoxicity model, a key feature of ischemic damage. mdpi.com This protection is associated with an increase in the cells' antioxidant capacity. mdpi.com Given the established neuroprotective and anticonvulsant properties of some acetamide derivatives in animal models of hypoxia and ischemia, investigating the specific cellular mechanisms of this compound in these in vitro settings is a logical and critical step. nih.gov

Elucidation of Anti-inflammatory Signaling Pathways in Macrophages

Macrophages are key players in the inflammatory response, capable of adopting different phenotypes with pro-inflammatory (M1) or anti-inflammatory (M2) functions. The signaling pathways within these cells, such as the NF-κB and MAPK pathways, are critical regulators of inflammation. nih.gov Plant-derived compounds and other novel molecules are being investigated for their ability to modulate these pathways and promote an anti-inflammatory state. nih.gov

Acetamide derivatives have been shown to possess antioxidant and potential anti-inflammatory activities. nih.govresearchgate.net Studies using macrophage cell lines, such as J774.A1, have demonstrated that certain acetamides can reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS) when stimulated with pro-inflammatory agents like lipopolysaccharide (LPS). nih.govmdpi.com The investigation of this compound's effects on macrophage signaling could reveal its potential as an anti-inflammatory agent.

Assessment of Cell Viability and Proliferative Status in vitro

Standard in vitro assays are fundamental for determining the cytotoxic and cytostatic effects of a compound. Assays like the MTT test are commonly used to measure cell viability by assessing mitochondrial metabolic activity. nih.govnih.gov These assessments are crucial early steps in drug development to establish a therapeutic window and to understand the compound's impact on basic cellular processes. nih.govresearchgate.net The effect of various acetamide derivatives on the viability of different cell lines has been evaluated, providing important preliminary data on their safety and potential therapeutic applications. nih.govmdpi.com

Preclinical Efficacy Studies in Defined Animal Models (Focus on Biological Effects and Mechanisms)

Evaluation in Rodent Models of Global Ischemia and Hypoxia

Rodent models of global ischemia and hypoxia are invaluable for studying the neuroprotective effects of potential therapeutic agents in a whole-organism context. nih.govfrontiersin.org These models mimic the widespread brain injury that can occur after events like cardiac arrest. frontiersin.org A commonly used model involves the temporary occlusion of major cerebral arteries to induce a transient period of ischemia. nih.gov

Preclinical studies have demonstrated that some acetamide derivatives can offer neuroprotection in these models. For example, FPL 13950, a compound structurally related to remacemide, has been shown to extend the survival time of rodents in hypoxic conditions and protect vulnerable hippocampal neurons from ischemic damage. nih.gov This protection was observed in both rat and dog models of global ischemia. nih.gov Such studies are critical for establishing the in vivo efficacy of a compound and provide a strong rationale for further development.

Table 2: Rodent Models of Ischemia and Hypoxia

| Model | Description | Key Pathological Features |

| Global Ischemia | Temporary occlusion of major cerebral arteries (e.g., four-vessel occlusion in rats). nih.gov | Widespread neuronal damage, particularly in vulnerable regions like the hippocampus. nih.gov |

| Hypoxia | Exposure to a low-oxygen environment. nih.gov | Mimics systemic oxygen deprivation. |

Assessment of Anticonvulsant Effects in Experimental Seizure Models

A variety of experimental seizure models are used to identify and characterize the anticonvulsant properties of new chemical entities. ijnrph.comscispace.com These models are designed to mimic different types of human seizures. The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most widely used screening models. nih.gov Other models, such as the 6 Hz psychomotor seizure test and kindling models, are used to evaluate efficacy against more specific seizure types, including those that are resistant to current therapies. nih.govnih.gov

Several acetamide derivatives have shown promising anticonvulsant activity in these preclinical models. For instance, FPL 13950 demonstrated good anticonvulsant efficacy in rodents with a relative lack of acute side effects. nih.gov Another chiral valproylamide, propylisopropyl acetamide (PID), has also shown anticonvulsant activity in models of generalized seizures. nih.gov The evaluation of this compound in a battery of these well-established seizure models is essential to fully characterize its anticonvulsant profile.

Table 3: Common Experimental Seizure Models

| Model | Seizure Type Modeled |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures. nih.gov |

| Subcutaneous Pentylenetetrazole (scPTZ) | Generalized myoclonic seizures. nih.gov |

| 6 Hz Psychomotor Seizure Test | Partial and secondarily generalized seizures. nih.gov |

| Kindling Models | Complex partial seizures and epileptogenesis. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific research data for the compound This compound corresponding to the exact pharmacological investigations outlined in the request. Studies detailing its anti-tumor activity in Ehrlich Ascites Carcinoma models, its in vivo anti-nociceptive and anti-inflammatory responses, or its in vitro antimicrobial and antifungal properties could not be located.

Therefore, it is not possible to generate the requested article with detailed, scientifically accurate findings and data tables while strictly adhering to the specified compound and outline. Information on structurally related molecules exists, but per the instructions, discussion of these compounds is excluded.

Structure Activity Relationship Sar Studies of 2 3,3 Diphenylpropylamino Acetamide Analogs

Elucidation of Key Structural Features Conferring Specific Biological Activities (e.g., enzyme inhibition, receptor binding affinity)

The biological activity of 2-(3,3-diphenylpropylamino)acetamide analogs is largely determined by the interplay of its three main structural components: the diphenylpropyl moiety, the secondary amine linker, and the terminal acetamide (B32628) group.

The Diphenylpropyl Moiety: The two phenyl rings are crucial for establishing hydrophobic and van der Waals interactions within the binding pockets of biological targets. In many classes of pharmacologically active compounds, aromatic rings are known to engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) of a receptor or enzyme active site. For instance, in studies of N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates as carbonic anhydrase inhibitors, the aromatic portions of the molecules were critical for binding. nih.gov The diphenyl arrangement provides a bulky, lipophilic anchor that significantly influences the compound's affinity and selectivity.

The Propylamino Linker: The three-carbon propyl chain offers conformational flexibility, allowing the diphenyl anchor and the polar acetamide group to adopt optimal orientations for binding. The secondary amine in the linker is a key feature, capable of forming hydrogen bonds or ionic interactions (if protonated) with the target protein. This interaction is often vital for anchoring the ligand in the binding site. In σ1 receptor ligands like 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, a basic nitrogen atom is essential for forming a salt bridge with key acidic residues such as Asp126. nih.gov

The Acetamide Functionality: The primary acetamide group is a polar moiety capable of acting as both a hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). This dual capability allows for the formation of multiple hydrogen bonds with the target, which can significantly enhance binding affinity. The acetamide group is a common feature in many biologically active molecules, including anticonvulsants and enzyme inhibitors, where it often plays a direct role in the ligand-target interaction. researchgate.netsemanticscholar.org For example, in a series of 2-phenoxyacetamide (B1293517) analogues, this group was integral to their inhibitory potency against monoamine oxidases A and B. researchgate.net

Impact of Substitutions on the Diphenylpropyl Moiety and the Acetamide Functionality on Efficacy and Selectivity

Modifications to the diphenylpropyl and acetamide moieties can profoundly affect the efficacy and selectivity of the analogs.

Substitutions on the Diphenylpropyl Moiety: Introducing substituents onto the phenyl rings can modulate the electronic properties, lipophilicity, and steric profile of the molecule.

Electronic Effects: Electron-withdrawing groups (e.g., halogens like -Cl) or electron-donating groups (e.g., -OCH3, -CH3) can alter the electron density of the aromatic rings, influencing their interaction with the target. In a study of diphenylamine (B1679370) derivatives, compounds with electron-releasing groups showed significant antibacterial activity. nih.gov

Modifications on the Acetamide Functionality: Systematic modifications of the acetamide group have been explored in related chemical series. In a study of acetamide derivatives with a 3,3-diphenylpropyl group, the terminal acetamide was replaced with various substituted 2-phenylacetamide (B93265) moieties to investigate antioxidant and anti-inflammatory activity. nih.gov The findings from this study are particularly relevant.

The study revealed that keeping the 3,3-diphenylpropylamine (B135516) portion intact while modifying the group attached to the amine's nitrogen was a key strategy. The results indicated that modifying the aromatic function attached to the acetamide group was crucial for antioxidant activity. Specifically, an analog featuring a 2-(4-hydroxyphenyl)acetamide moiety (Compound 40006 ) demonstrated the most interesting activity through its ability to inhibit nitrite (B80452) and reactive oxygen species (ROS). nih.gov This suggests that for this class of compounds, the specific nature of the substituent on the acetamide side of the molecule is a more critical determinant of antioxidant activity than modifications on the diphenylpropyl side. nih.gov

| Compound ID | Modification on Acetamide Moiety | Observed Biological Activity | Reference |

| 40006 | 2-(4-hydroxyphenyl)acetamide | Potent inhibitor of nitrite and ROS | nih.gov |

| 30006 | 2-(4-hydroxyphenyl)-2-phenylacetamide | Less active than 40006 | nih.gov |

This table is based on data for N-(3,3-diphenylpropyl)acetamide analogs.

Role of Conformational Flexibility and Steric Effects in Ligand-Target Interactions

The non-rigid nature of the propyl chain in this compound allows the molecule to adopt various conformations. This flexibility is a double-edged sword: it allows the molecule to adapt to the topology of a binding site, but it can also come with an entropic penalty upon binding.

Conformational Flexibility: The ability of the propyl chain to rotate allows the two terminal ends of the molecule—the bulky diphenyl group and the polar acetamide group—to orient themselves optimally to interact with a receptor. Studies on related flexible molecules, such as dopamine (B1211576) agonists and fentanyl analogs, have shown that only specific conformations are biologically active. nih.govumn.edu For instance, molecular modeling of fentanyl derivatives revealed that the most active analogs possess an extended conformation, while less active derivatives favor a more compact arrangement. umn.edu It is likely that analogs of this compound also have a specific "bioactive conformation" required for potent activity.

Steric Effects: The sheer size and shape of the diphenylpropyl moiety create significant steric bulk. This steric profile is a key determinant of selectivity. A target protein must have a binding pocket large enough to accommodate this group. Any modifications, such as adding substituents to the phenyl rings or altering the propyl chain, will change the steric requirements for binding. For example, in a study of dopamine agonists, the addition of a methyl group at a specific position introduced enough steric bulk to prevent proper alignment with the dopamine receptor, rendering the compound inactive. nih.gov This highlights the critical role of steric effects in preventing or enabling ligand-target interactions.

Optimization of Pharmacological Profiles through Targeted Chemical Modification

Optimizing the pharmacological profile of a lead compound like this compound involves iterative chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: A common strategy is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. For example, replacing a phenyl ring with a bioisosteric heteroaromatic ring (e.g., thiophene (B33073) or pyridine) can alter metabolic stability, solubility, and target interaction. In the development of milnacipran (B1663801) analogs, replacing a phenyl ring with a thien-2-yl group led to compounds with higher potencies as norepinephrine (B1679862)/serotonin (B10506) transporter inhibitors. researchgate.net

Conformational Restriction: To overcome the potential negative entropic cost of binding a flexible molecule and to lock it into its bioactive conformation, medicinal chemists often introduce rigid elements. This can be achieved by incorporating rings or double/triple bonds into the structure. For example, conformationally restricted analogs of milnacipran were designed by leveraging its cyclopropane (B1198618) structure to create more potent NMDA receptor antagonists. acs.orgnih.gov Applying this principle, one could envision creating analogs of this compound where the propyl chain is incorporated into a ring system to reduce flexibility and improve affinity.

Future Directions and Emerging Research Perspectives for 2 3,3 Diphenylpropylamino Acetamide

Exploration of Novel Therapeutic Targets and Indications for Acetamide-Based Scaffolds

The therapeutic potential of acetamide-based scaffolds, including derivatives of 2-(3,3-Diphenylpropylamino)acetamide, extends beyond their currently explored applications. A significant area of future research lies in the identification of novel therapeutic targets and the expansion into new disease indications.

One promising avenue is the modulation of transient receptor potential (TRP) channels. A patent for N-(2-alkyleneimino-3-phenylpropyl)acetamide compounds has highlighted their potential as inhibitors of the TRPA1 channel, which is implicated in pain and pruritus. nih.gov TRP channels are a family of ion channels that play crucial roles in a wide range of physiological processes, and their dysregulation is associated with various pathologies, including chronic pain, inflammation, and respiratory diseases. nih.govnih.gov Future research could focus on screening this compound and its analogs against a broader panel of TRP channels (e.g., TRPV1, TRPM8) to identify selective modulators. nih.gov Such studies could unveil new therapeutic opportunities in areas like neuropathic pain, asthma, and overactive bladder. mdpi.comresearchgate.net

Furthermore, the acetamide (B32628) scaffold is a common feature in molecules targeting other biological pathways. For instance, various acetamide derivatives have been investigated as inhibitors of enzymes like urease and heme oxygenase-1, or as modulators of G-protein coupled receptors. The structural motifs present in this compound could be leveraged to design new molecules with activity against these and other targets. Systematic screening and structure-activity relationship (SAR) studies will be crucial in elucidating the full therapeutic potential of this chemical class.

| Potential Therapeutic Targets for Acetamide-Based Scaffolds | Associated Disease Indications |

| Transient Receptor Potential (TRP) Channels (e.g., TRPA1, TRPV1) | Chronic Pain, Inflammation, Pruritus, Respiratory Diseases |

| Urease | Helicobacter pylori infections |

| Heme Oxygenase-1 (HO-1) | Cancer, Inflammatory Disorders |

| G-Protein Coupled Receptors (GPCRs) | Various neurological and metabolic disorders |

Development of Advanced Analytical Techniques for Mechanistic Studies

A deeper understanding of the mechanism of action of this compound at the molecular level is contingent upon the application and development of advanced analytical techniques. While standard methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are fundamental for structural elucidation and purity assessment of acetamide derivatives, more sophisticated techniques are required to probe their interactions with biological targets. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov

Future research should incorporate techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) to obtain high-resolution structural information of this compound or its analogs bound to their target proteins, such as TRPA1. This would provide invaluable insights into the specific binding site and the key molecular interactions, guiding the rational design of more potent and selective modulators.

Furthermore, advanced spectroscopic techniques, such as fluorescence spectroscopy and surface plasmon resonance (SPR), can be employed to study the binding kinetics and thermodynamics of these compounds with their targets in real-time. These methods can provide crucial data on association and dissociation rates, which are important parameters for predicting in vivo efficacy. The development of novel chemical probes based on the this compound scaffold could also facilitate target identification and validation studies.

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic understanding of the biological effects of this compound, the integration of multi-omics approaches will be indispensable. Genomics, proteomics, and metabolomics can provide a comprehensive snapshot of the cellular and physiological changes induced by the compound. nih.gov

For instance, transcriptomic analysis (e.g., RNA-seq) of cells or tissues treated with this compound can reveal alterations in gene expression profiles, highlighting the signaling pathways modulated by the compound. biorxiv.org This can help in identifying both on-target and potential off-target effects. Proteomic studies, using techniques like mass spectrometry-based proteomics, can identify changes in protein expression and post-translational modifications, providing further insights into the compound's mechanism of action. proteomexchange.org

Metabolomic profiling can uncover changes in the cellular metabolic landscape upon treatment with the compound, which can be particularly relevant for understanding its effects on cellular function and for identifying potential biomarkers of drug response. The integrated analysis of these multi-omics datasets can provide a systems-level view of the compound's biological activity, facilitating the identification of novel therapeutic applications and potential safety concerns. nih.gov

| Omics Technology | Potential Application in this compound Research |

| Genomics/Transcriptomics | Identify gene expression changes and modulated signaling pathways. |

| Proteomics | Characterize changes in protein expression and post-translational modifications. |

| Metabolomics | Uncover alterations in cellular metabolism and identify biomarkers. |

High-Throughput Screening and Combinatorial Chemistry in Analog Discovery

The discovery of new analogs of this compound with improved potency, selectivity, and pharmacokinetic properties can be significantly accelerated through the use of high-throughput screening (HTS) and combinatorial chemistry.

HTS allows for the rapid screening of large libraries of compounds against a specific biological target. researchgate.net By developing robust and miniaturized assays, it is possible to test thousands of compounds in a short period, identifying promising "hit" molecules for further optimization. The this compound scaffold can serve as a starting point for the design of focused compound libraries for HTS campaigns.

Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds. By systematically varying the different building blocks of the this compound molecule, it is possible to generate a diverse library of analogs. This approach, coupled with HTS, can efficiently explore the chemical space around the parent compound and identify derivatives with enhanced biological activity. The synthesis of such analogs can be guided by computational modeling and structure-based drug design to increase the probability of success. researchgate.net

Collaborative Research Opportunities and Interdisciplinary Studies in Chemical Biology

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future advancement of research on this compound will greatly benefit from collaborations between academic research institutions, pharmaceutical companies, and contract research organizations (CROs). collaborativedrug.com

Such collaborations can bring together expertise in medicinal chemistry, pharmacology, molecular and cellular biology, computational modeling, and clinical research. For instance, academic labs can contribute to the fundamental understanding of the compound's mechanism of action, while pharmaceutical companies can provide the resources and expertise for preclinical and clinical development.

Interdisciplinary studies in chemical biology will also be crucial. This includes the development of chemical tools and probes based on the this compound scaffold to investigate biological processes in living systems. These studies can provide a deeper understanding of the role of the target protein in health and disease, and can help to validate it as a therapeutic target. The investigation of channelopathies, diseases caused by ion channel dysfunction, is a prime example of where such interdisciplinary efforts can lead to significant therapeutic advancements. nih.govnih.govionschannel.comionschannel.com

Q & A

Q. What are the established synthetic routes for 2-(3,3-Diphenylpropylamino)acetamide?

- Methodological Answer : The synthesis typically involves coupling a diphenylpropylamine precursor with an acetamide derivative. For example, in analogous compounds, N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide is synthesized via nucleophilic substitution using sodium iodide (NaI) and chlorotrimethylsilane (TMS-Cl) in acetonitrile under reflux (16 hours, 23°C) . Another route involves reducing nitro groups to amines using zinc powder (10 eq) in ethanol with concentrated HCl at -10°C, as seen in the synthesis of 2-(4-aminophenyl)-N-(3,3-diphenylpropyl)acetamide . Key Steps :

- Amide bond formation via coupling reagents (e.g., HATU, DIPEA in DMF) .

- Purification via column chromatography or recrystallization.

Q. How is the structural identity of this compound confirmed in synthesized samples?

- Methodological Answer : Structural validation employs a combination of:

- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon frameworks. For example, acetamide carbonyl peaks typically appear at ~168-170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and N-H (~3300 cm) .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields in the synthesis of this compound derivatives?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Use of NaI/TMS-Cl for efficient halogen exchange in acetonitrile .

- Temperature Control : Reflux conditions (e.g., 80°C) for amide bond formation to enhance reaction kinetics .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .

- Stoichiometric Adjustments : Excess amines (1.2–1.5 eq) to drive reactions to completion .

Q. How are potential synthetic by-products or impurities characterized in this compound preparations?

- Methodological Answer : Impurity profiling involves:

- HPLC-PDA/UV : Reverse-phase chromatography (C18 column) with gradient elution (water/acetonitrile) to separate by-products like 1-[(3,3-Diphenylpropyl)-(methyl)-amino]-2-methylpropan-2-ol .

- LC-MS/MS : Identification of low-abundance impurities via fragmentation patterns.

- Thermogravimetric Analysis (TGA) : To detect residual solvents or unreacted precursors .

Q. What in vitro assays are utilized to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Common assays include:

- Antioxidant Activity : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays, with IC values calculated using dose-response curves .

- Cytotoxicity Testing : MTT assays on cell lines (e.g., HepG2, HEK293) to assess cell viability at varying concentrations (e.g., 1–100 µM) .

- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases, with kinetic parameters (K, IC) determined .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.